1-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate
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Description
1-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate is a useful research compound. Its molecular formula is C22H26N4O7 and its molecular weight is 458.471. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components of many drugs on the market, including those with antihistaminic, analgesic, antiviral, antiulcer, antihelmintic, antinematodal, bactericidal, trypanocidal, anti rheumatoid arthritis, and antiprotozoal properties .
Mode of Action
For example, some imidazole derivatives can inhibit the growth of bacteria, fungi, and parasites, while others can reduce inflammation or block histamine receptors .
Biochemical Pathways
For instance, some imidazole derivatives can inhibit the synthesis of certain proteins in bacteria, thereby stopping their growth . Others can block the action of histamine, a compound involved in allergic reactions .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
For example, some can inhibit the growth of bacteria, fungi, and parasites, while others can reduce inflammation or block histamine receptors .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Properties
IUPAC Name |
1-[2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3.C2H2O4/c1-14-21-16-4-2-3-5-17(16)23(14)12-15-8-10-22(11-9-15)20(27)13-24-18(25)6-7-19(24)26;3-1(4)2(5)6/h2-5,15H,6-13H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGEHFPKJEKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)CN4C(=O)CCC4=O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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